molecular formula C28H50O2 B14070258 1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene

1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene

Cat. No.: B14070258
M. Wt: 418.7 g/mol
InChI Key: AAMSHEGLMGDAEN-UHFFFAOYSA-N
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Description

1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene is an organic compound with the molecular formula C28H50O2 It is a derivative of benzene, featuring two tert-butyl groups and two heptyloxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene typically involves the alkylation of a benzene derivative. One common method is the reaction of 1,5-di-Tert-butyl-2,4-dihydroxybenzene with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene is unique due to its specific substitution pattern and the presence of long heptyloxy chains. This gives it distinct physical and chemical properties, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C28H50O2

Molecular Weight

418.7 g/mol

IUPAC Name

1,5-ditert-butyl-2,4-diheptoxybenzene

InChI

InChI=1S/C28H50O2/c1-9-11-13-15-17-19-29-25-22-26(30-20-18-16-14-12-10-2)24(28(6,7)8)21-23(25)27(3,4)5/h21-22H,9-20H2,1-8H3

InChI Key

AAMSHEGLMGDAEN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)OCCCCCCC

Origin of Product

United States

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